molecular formula C7H16N2O B13172042 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol

3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B13172042
M. Wt: 144.21 g/mol
InChI Key: FCOKTUXQQPENMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-(2-Aminoethyl)-1-methylpyrrolidin-3-one.

    Reduction: 3-(2-Aminoethyl)-1-methylpyrrolidine.

    Substitution: Various N-substituted derivatives depending on the reactant used.

Scientific Research Applications

3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to mimic the structure of certain neurotransmitters, potentially binding to receptor sites and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar aminoethyl side chain.

    Serotonin: A neurotransmitter with structural similarities, particularly in the aminoethyl group.

    Melatonin: Another neurotransmitter analog with a similar functional group.

Uniqueness

3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an aminoethyl side chain allows for versatile chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-9-5-3-7(10,6-9)2-4-8/h10H,2-6,8H2,1H3

InChI Key

FCOKTUXQQPENMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.